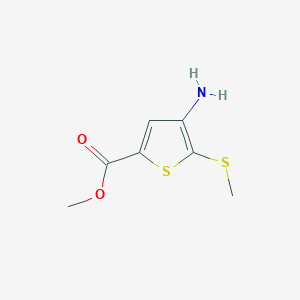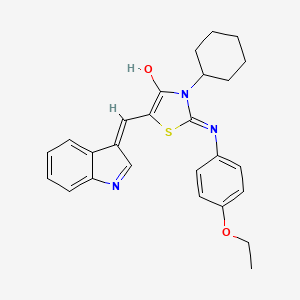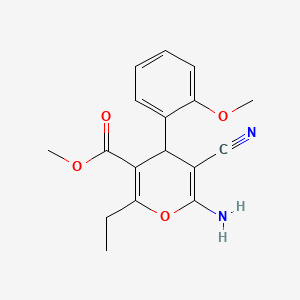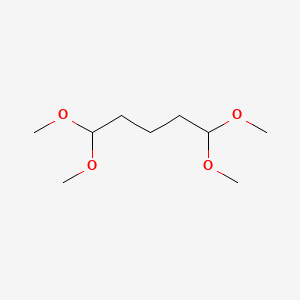
Pyridine, 3-ethyl-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,6-dimethylpyridine: is an organic compound with the molecular formula C9H13N . It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,6-dimethylpyridine typically involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. This reaction yields a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation to form the desired compound .
Industrial Production Methods: Industrial production of 3-Ethyl-2,6-dimethylpyridine involves the reaction of formaldehyde, acetone, and ammonia. This method is efficient and yields the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,6-diformylpyridine.
Substitution: It can participate in substitution reactions, particularly in the formation of silyl ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air or oxygen.
Substitution: Reagents such as silyl chlorides are used in the formation of silyl ethers.
Major Products:
Oxidation: 2,6-diformylpyridine.
Substitution: Silyl ethers.
Applications De Recherche Scientifique
3-Ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,6-dimethylpyridine involves its basic and nucleophilic properties. The presence of ethyl and methyl groups on the pyridine ring influences its reactivity and interaction with other molecules. The compound can act as a base in various chemical reactions, facilitating the formation of new bonds .
Comparaison Avec Des Composés Similaires
2,6-Dimethylpyridine:
3,5-Dimethylpyridine: Another dimethyl-substituted pyridine with different substitution positions.
Uniqueness: 3-Ethyl-2,6-dimethylpyridine is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl-substituted pyridines.
Propriétés
Numéro CAS |
23580-52-1 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
3-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-6-5-7(2)10-8(9)3/h5-6H,4H2,1-3H3 |
Clé InChI |
VSLXJOHTVOZTNF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)




![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
